

Exploring the chemical structure and properties of Birinapant.

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An In-depth Technical Guide to Birinapant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birinapant (also known as TL32711) is a synthetic, bivalent peptidomimetic of the Second Mitochondria-derived Activator of Caspases (SMAC).[1][2] As a potent SMAC mimetic, it functions as an antagonist of the Inhibitor of Apoptosis Protein (IAP) family.[1][3] IAPs are frequently overexpressed in cancer cells, contributing to tumor survival, progression, and resistance to therapy by suppressing apoptosis.[1][4] **Birinapant** is designed to mimic the N-terminal tetrapeptide of endogenous SMAC, enabling it to bind to and neutralize IAPs, thereby promoting apoptotic cell death in cancer cells.[5][6] It is currently under investigation in clinical trials for the treatment of solid tumors and hematological malignancies.[7][8]

Chemical Structure and Properties

Birinapant is a biindole-based, bivalent small molecule.[9][10] The bivalent design, featuring two SMAC mimetic motifs, allows for high-affinity binding to IAP proteins.[11][12]



Property	Value	Reference	
Chemical Formula	C42H56F2N8O6	[2][13]	
Molecular Weight	806.94 g/mol	[14][15]	
CAS Number	1260251-31-7 [2][15]		
Synonyms	TL32711	[2][15]	
Solubility	Soluble in DMSO (≥40.35 mg/mL) and Ethanol (≥46.9 mg/mL); Insoluble in Water	[14]	

A scalable synthesis process for the clinical-grade drug substance has been successfully developed.[7]

Mechanism of Action

Birinapant's primary mechanism of action is the antagonism of IAP proteins, which restores the apoptotic signaling pathway in cancer cells.[1]

3.1. Targeting IAP Proteins

Birinapant binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of several key IAP members.[6][9] This interaction prevents the IAPs from binding to and inhibiting caspases. [1] Specifically, **Birinapant** targets:

- cIAP1 and cIAP2: **Birinapant** binding to cellular IAP1 (cIAP1) and cIAP2 induces their rapid auto-ubiquitination and subsequent proteasomal degradation.[6][12] This is a critical step in initiating the downstream signaling cascade.
- XIAP: It binds to the BIR3 domain of X-linked IAP (XIAP), displacing active caspases and relieving their inhibition.[9][10]
- ML-IAP: Birinapant also binds to the single BIR domain of Melanoma IAP (ML-IAP).[6][9]

3.2. Induction of Apoptosis



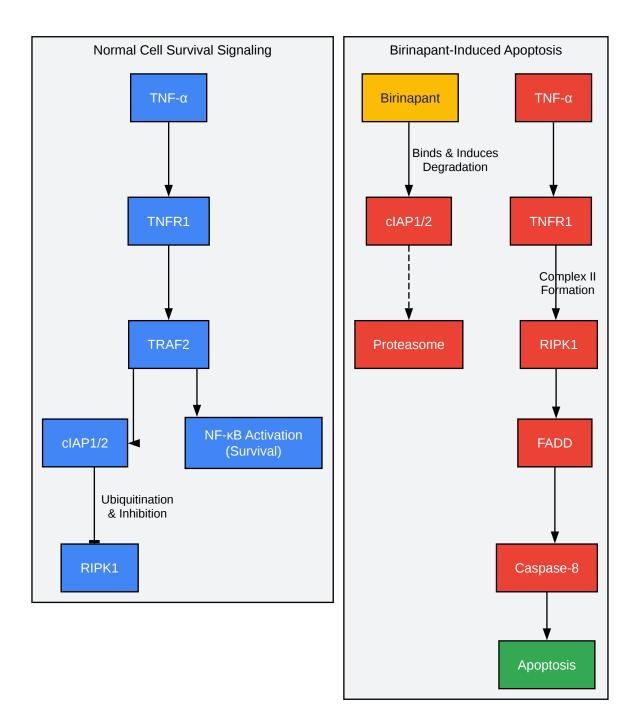




By neutralizing IAPs, **Birinapant** promotes apoptosis through two main pathways:

- TNF-α Dependent Pathway (Extrinsic): The degradation of cIAP1 and cIAP2, which are crucial components of the TNF receptor 1 (TNFR1) signaling complex, causes a shift in the cellular response to TNF-α. Instead of activating the pro-survival NF-κB pathway, the TNFR1 complex transitions to a pro-apoptotic complex (often called Complex II or the "ripoptosome").[5][9] This complex includes RIPK1 and FADD, leading to the activation of caspase-8 and the extrinsic apoptosis cascade.[9][16]
- Intrinsic Pathway Enhancement: In some contexts, **Birinapant** can enhance the intrinsic apoptotic pathway. For instance, when combined with agents like gemcitabine, it leads to the degradation of cIAP2 and XIAP, resulting in the cleavage and activation of caspase-9, a key initiator of the intrinsic pathway.[10]





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Caption: **Birinapant** alters TNF- α signaling from survival to apoptosis.

Impact on Key Signaling Pathways

4.1. NF-κB Pathway



Birinapant has a dual effect on the NF-κB pathway. By inducing the degradation of TRAF2-associated cIAP1/2, it potently inhibits the canonical (classical) NF-κB activation pathway that is typically induced by TNF-α.[9][16] This prevents the transcription of pro-survival genes. Concurrently, the loss of cIAPs can lead to the stabilization of NIK (NF-κB-inducing kinase), which promotes the non-canonical (alternative) NF-κB pathway.[17]

Birinapant's Dual Effect on NF-kB Pathways **Birinapant** Degradation cIAP1/2 Normally Normally Regulates Degrades TRAF2 NIK Processing **IKK Complex** p100 Inhibition p52/RelB ΙκΒα (Alternative NF-kB) Sequesters p50/RelA (Canonical NF-kB) **Pro-Survival Genes**



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Caption: Birinapant inhibits canonical and activates alternative NF-кВ.

Quantitative Data Summary

Table 1: Binding Affinities of **Birinapant** to IAP BIR Domains

IAP BIR Domain	Dissociation Constant (Kd)	Reference
cIAP1 (BIR3)	< 1 nM	[14][15]
XIAP (BIR3)	45 nM [5][14][15]	
cIAP2 (BIR3)	High Affinity (Value not specified)	[6][9]
ML-IAP (BIR)	High Affinity (Value not specified)	[6][9]

Table 2: Cellular Potency and Pharmacokinetic Properties

Parameter	Value	Cell Line / Context	Reference
IC ₅₀ (cIAP1 Degradation)	17 ± 11 nM	A375 GFP-cIAP1 Cells	[9]
IC ₅₀ (cIAP2 Degradation)	108 ± 46 nM	A375 GFP-cIAP2 Cells	[9]
IC50 (Cell Viability)	1.8 - 9.0 nM	Melanoma cells (+TNF-α)	[15]
IC50 (Cell Viability)	~300 nM	SUM190 Breast Cancer Cells	[15]
Plasma Half-Life	30 - 35 hours	Human Phase 1 Trial	[11][18]
Tumor Tissue Half-Life	52 hours	Human Phase 2 Trial	[11]
Max Tolerated Dose	47 mg/m²	Human Phase 1 Trial	[11][18]



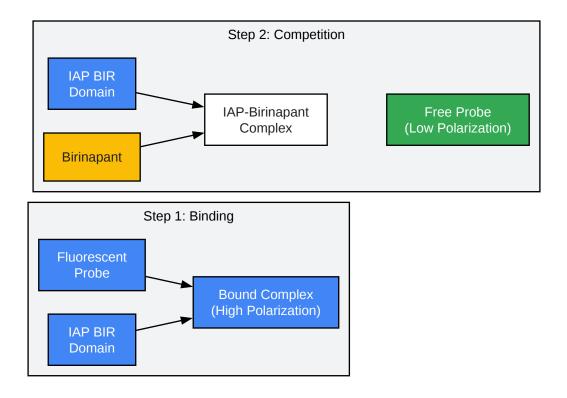
Key Experimental Protocols

6.1. Fluorescence Polarization (FP) Binding Assay

This assay quantitatively determines the binding affinity of **Birinapant** to purified IAP BIR domains.

- Principle: Measures the displacement of a fluorescently labeled peptide probe (e.g., a
 derivative of the SMAC N-terminus) from the BIR domain by the competitive inhibitor,
 Birinapant.
- Methodology:
 - A fixed concentration of the purified IAP BIR domain protein and the fluorescent peptide probe are incubated together, allowing them to bind.
 - This mixture has a high fluorescence polarization value because the large protein-probe complex tumbles slowly in solution.
 - Increasing concentrations of **Birinapant** are added to the mixture.
 - As Birinapant displaces the probe from the BIR domain, the smaller, free-tumbling probe results in a decrease in fluorescence polarization.
 - The IC₅₀ is determined from the dose-response curve, which is then used to calculate the dissociation constant (Kd).[9][19]





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Foundational & Exploratory





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